molecular formula C20H25NO3 B1407156 tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate CAS No. 1982816-26-1

tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate

Cat. No.: B1407156
CAS No.: 1982816-26-1
M. Wt: 327.4 g/mol
InChI Key: RFMZQAOJHCNBFR-UHFFFAOYSA-N
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Description

Overview of tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate

This compound represents a complex organic molecule belonging to the carbamate class of chemical compounds. The compound is characterized by its molecular formula of C20H25NO3 and is catalogued under the Chemical Abstracts Service registry number 1187165-27-0. This chemical entity features a distinctive biphenyl core structure with a hydroxymethyl substituent positioned at the 3'-position of the biphenyl system, coupled with an ethyl linker that connects to a tert-butyl carbamate protecting group.

The structural complexity of this compound arises from the presence of multiple functional groups, including the carbamate moiety, the hydroxymethyl group, and the extended biphenyl aromatic system. These structural elements contribute to the compound's potential utility in pharmaceutical research and synthetic organic chemistry applications. The compound is classified as a specialty material within chemical supply catalogs, indicating its specialized applications in research and development contexts.

The molecular architecture of this compound incorporates several key structural features that define its chemical behavior and potential applications. The biphenyl system provides a rigid aromatic framework that can participate in various intermolecular interactions, while the hydroxymethyl substituent introduces a site for potential chemical modification or hydrogen bonding interactions. The ethyl spacer connecting the biphenyl system to the carbamate group provides conformational flexibility, allowing the molecule to adopt various three-dimensional arrangements that may be crucial for biological activity or synthetic utility.

The tert-butyl carbamate portion of the molecule serves as a common protecting group in organic synthesis, particularly in peptide chemistry and pharmaceutical development. This protecting group can be selectively removed under mild acidic conditions, making it valuable for multi-step synthetic sequences where temporary protection of amino functionality is required. The combination of these structural elements in a single molecule creates a versatile chemical entity with potential applications across multiple areas of chemical research.

Historical Context and Discovery

The development of biphenyl carbamate compounds has its roots in the broader evolution of carbamate chemistry, which emerged as a significant area of research in the mid-twentieth century. The specific synthesis and characterization of this compound represents part of the continued exploration of biphenyl-containing molecules for pharmaceutical and synthetic applications.

Carbamate compounds have historically played important roles in medicinal chemistry, serving as prodrugs, enzyme inhibitors, and synthetic intermediates. The incorporation of biphenyl systems into carbamate structures reflects the recognition of biphenyl scaffolds as privileged structures in drug discovery, owing to their ability to provide conformational rigidity while maintaining synthetic accessibility. The hydroxymethyl substitution pattern observed in this particular compound suggests its potential derivation from systematic structure-activity relationship studies aimed at optimizing biological or chemical properties.

The synthesis of complex biphenyl carbamates has been facilitated by advances in cross-coupling chemistry, particularly the development of palladium-catalyzed reactions such as the Suzuki coupling reaction. These methodologies have enabled the efficient construction of biphenyl systems with precise substitution patterns, allowing researchers to access previously challenging molecular architectures. The historical development of these synthetic tools has been instrumental in enabling the preparation of compounds like this compound.

The evolution of protecting group chemistry has also played a crucial role in the development of this compound class. The tert-butyl carbamate protecting group, introduced by organic chemists in the latter half of the twentieth century, has become a standard tool for amino acid and peptide synthesis. Its incorporation into biphenyl systems represents the convergence of different areas of synthetic methodology, creating versatile intermediates for complex molecule construction.

Relevance in Contemporary Chemical Research

Contemporary interest in this compound stems from its potential applications in several key areas of chemical research. The compound's structural features make it particularly relevant for studies investigating structure-activity relationships in biphenyl-containing molecules, where systematic modification of substituents can provide insights into biological activity or physical properties.

The presence of the hydroxymethyl group provides a handle for further chemical elaboration, making this compound a potential intermediate in the synthesis of more complex molecules. This functionality can serve as a site for oxidation to aldehyde or carboxylic acid derivatives, or for substitution reactions that introduce alternative functional groups. Such modifications are commonly employed in medicinal chemistry programs aimed at optimizing compound properties for specific biological targets.

Current research trends in drug discovery have emphasized the importance of three-dimensional molecular shape and conformational control in achieving selectivity for biological targets. The biphenyl scaffold in this compound provides a semi-rigid framework that can preorganize other functional groups in specific spatial arrangements. This property makes biphenyl carbamates attractive starting points for the development of selective enzyme inhibitors or receptor modulators.

The compound's relevance extends to the field of chemical biology, where small molecules are used as tools to probe biological systems. The combination of the biphenyl core with the carbamate protecting group creates opportunities for the development of chemical probes that can be activated under specific conditions, potentially enabling temporal control of biological activity in cellular or whole-organism studies.

Recent advances in synthetic methodology have also renewed interest in carbamate-containing compounds as synthetic intermediates. The development of new deprotection strategies and carbamate activation methods has expanded the utility of these compounds in complex molecule synthesis, making them valuable building blocks for natural product total synthesis and pharmaceutical development programs.

Scope and Objectives of the Outline

The comprehensive examination of this compound presented in this analysis aims to provide a thorough understanding of this compound's chemical properties, synthetic accessibility, and research applications. The scope of this investigation encompasses the fundamental chemical characteristics that define the compound's behavior, including its molecular structure, physical properties, and chemical reactivity patterns.

A primary objective of this outline is to consolidate available information from chemical databases and research literature to present a unified view of the compound's significance in contemporary chemical research. This includes analysis of synthetic methodologies that have been developed for related biphenyl carbamate compounds, providing insights into the likely approaches that could be employed for the preparation of this specific molecule.

The investigation also seeks to contextualize the compound within the broader landscape of biphenyl-containing molecules and carbamate chemistry. By examining related compounds and their applications, this analysis aims to identify potential research directions and applications for this compound that may not have been fully explored in the current literature.

Another key objective involves the presentation of chemical data in an accessible format that facilitates comparison with related compounds and enables researchers to make informed decisions about the compound's potential utility in their research programs. This includes the organization of molecular property data, synthetic considerations, and potential applications in a manner that supports both academic research and industrial development efforts.

Property Value Reference
Molecular Formula C20H25NO3
CAS Registry Number 1187165-27-0
Classification Specialty Materials
Functional Groups Carbamate, Hydroxymethyl, Biphenyl
Protecting Group tert-Butyl carbamate

Properties

IUPAC Name

tert-butyl N-[2-[3-[3-(hydroxymethyl)phenyl]phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-11-10-15-6-4-8-17(12-15)18-9-5-7-16(13-18)14-22/h4-9,12-13,22H,10-11,14H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMZQAOJHCNBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via N-BOC Amino Acid Derivatives

A representative method involves starting from N-BOC protected amino acid derivatives such as N-BOC-D-serine, which provides the backbone for the carbamate moiety. The process includes:

  • Conversion of N-BOC-D-serine to a mixed acid anhydride using isobutyl chlorocarbonate (i-BuOCOCl) in the presence of an acid scavenger like N-methylmorpholine (NMM).
  • Subsequent condensation with benzylamine derivatives (e.g., benzene methanamine) in anhydrous ethyl acetate under cold conditions (-20 to 40 °C, preferably -10 to 5 °C).
  • Reaction times typically range from 3 to 5 hours.
  • Molar ratios are carefully controlled, for example, N-BOC-D-serine to isobutyl chlorocarbonate at 1:1.1–1.5, and similar ratios for NMM and benzylamine.
  • The product is (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate, confirmed by ^1H NMR and MS analysis.

This method yields the carbamate intermediate with high purity and good yield (~81.6%) and is applicable for preparing related carbamate derivatives with hydroxymethyl functionality.

Phase-Transfer Catalysis (PTC) Alkylation

Following the carbamate intermediate synthesis, further functionalization to introduce or modify side chains can be achieved via phase-transfer catalysis:

  • Using tetrabutylammonium bromide as a phase-transfer catalyst.
  • Reacting the carbamate intermediate with alkylating agents such as methyl sulfate.
  • Employing potassium hydroxide as a base in ethyl acetate solvent.
  • Typical molar ratios for catalyst to substrate range from 0.025 to 0.2.
  • This method facilitates alkylation under mild conditions and improves reaction efficiency.

Biphenyl Functionalization and Malonate Derivative Approach

Alternative synthetic routes focus on constructing the biphenyl moiety with the hydroxymethyl group through malonate intermediates:

  • Reaction of diethyl acetamidomalonate with 4-chloromethyl biphenyl or biphenyl-4-yl methyl methanesulfonate in ethanol solvent.
  • Sodium metal is used to generate the enolate of diethyl acetamidomalonate under cooling (<10 °C), followed by addition of the biphenyl electrophile.
  • Reaction temperature is then elevated to 50–60 °C for 20 hours to complete the alkylation.
  • The product, diethyl 2-acetamido-2-(biphenyl-4-ylmethyl)malonate, is isolated by crystallization and filtration with high purity (>98% by HPLC) and yields around 83–85%.
  • This intermediate can be further transformed into the target carbamate compound by subsequent hydrolysis, reduction, and carbamate protection steps.
Step / Method Key Reagents & Conditions Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
Mixed Acid Anhydride & Condensation N-BOC-D-serine, i-BuOCOCl, NMM, benzylamine, EA -20 to 40 (opt. -10 to 5) 3–5 ~81.6 High Cold, anhydrous conditions; racemic or chiral forms
Phase-Transfer Catalysis Alkylation Carbamate intermediate, methyl sulfate, KOH, TBAB, EA Room temp Not specified Not specified Not specified Mild, efficient alkylation step
Malonate Alkylation Diethyl acetamidomalonate, 4-chloromethyl biphenyl or biphenyl-4-yl methyl methanesulfonate, Na, ethanol 20–60 20 83–85 ≥98 Requires careful temperature control; crystallization purification
  • The carbamate intermediates prepared by the above methods have been characterized by ^1H NMR, showing characteristic signals such as tert-butyl singlet (~1.38 ppm), methylene protons, aromatic multiplets, and hydroxymethyl protons.
  • Mass spectrometry confirms molecular ion peaks consistent with expected molecular weights (e.g., 295.2 [M+H]^+).
  • High-performance liquid chromatography (HPLC) analysis ensures purity above 98% for key intermediates.
  • The stereochemistry (R or S) of the carbamate derivatives is confirmed by chiral analysis and NMR spectral data, which is critical for pharmaceutical applications.

The preparation of tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate involves sophisticated organic synthesis techniques combining protection strategies, condensation reactions, and phase-transfer catalysis. Starting from N-BOC amino acids or malonate derivatives, the synthetic routes achieve high yields and purity under controlled temperature and anhydrous conditions. Analytical methods such as NMR, MS, and HPLC validate the structural integrity and stereochemical configuration of the final product. These methods are well-documented in patent literature and peer-reviewed chemical synthesis reports, providing reliable and scalable approaches for the compound's preparation.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(3’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The biphenyl moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(3’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the modulation of enzyme activity. It has been used in studies related to Alzheimer’s disease to analyze the catalytic cycle of membrane-imbedded proteases .

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.

Industry: In the industrial sector, tert-Butyl (2-(3’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)ethyl)carbamate is used in the production of specialty chemicals and materials. Its synthesis using flow microreactor systems highlights its importance in sustainable chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug development .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structurally related compounds and their distinguishing features:

Compound Name & Source Key Structural Features Synthesis Method Key Data/Applications
Target Compound : tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate – Biphenyl with 3'-CH2OH
– Ethyl linker with tert-butyl carbamate
Not explicitly described; inferred to involve Suzuki coupling and Boc protection Likely intermediate for pharmaceuticals (e.g., LCZ696 analogs)
N-(tert-Butyl)-2-(4-hydroxy-[1,1'-biphenyl]-3-yl)acetamide (2f) – Biphenyl with 4-OH
– Acetamide instead of carbamate
– No ethyl linker
Ruthenium-catalyzed oxidation of C–H bonds Biological activity under evaluation; demonstrates >95% purity via elemental analysis
(R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate – Biphenyl at 4-position
– Chiral 3-hydroxypropan-2-yl chain
– Boc-protected
Multi-step synthesis with chiral resolution LCZ696 intermediate; ≥99% purity, sparingly soluble
tert-Butyl (3'-methoxy-[1,1'-biphenyl]-3-yl)carbamate (27) – Biphenyl with 3'-OCH3
– Direct carbamate attachment (no ethyl linker)
Suzuki-Miyaura coupling with boronic acids Sirtuin 1 activator; 89% yield, confirmed via 1H/13C NMR
tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate – Ethoxyvinyl substituent
– Methylbenzyl core
– Boc-protected
Suzuki coupling with Pd catalysis Intermediate for cascade reactions; 98% yield, yellow oil

Functional Group Impact on Properties

  • Hydroxymethyl (–CH2OH) : Increases hydrophilicity compared to methoxy (–OCH3) or ethoxyvinyl groups. This enhances solubility in polar solvents but may reduce membrane permeability in biological systems.
  • tert-Butyl Carbamate : Provides steric protection for amines, improving stability during synthesis. Observed in multiple analogs (e.g., ) .

Analytical Data Comparison

  • NMR Shifts :
    • Hydroxymethyl protons (target compound): Expected δ ~3.7–4.2 (CH2OH), δ ~1.4 (tert-butyl) .
    • Methoxy protons (compound 27): δ ~3.8 (OCH3) .
    • Acetamide carbonyl (compound 2f): δ ~170 ppm in 13C NMR .
  • LC/MS : Molecular ion peaks align with calculated masses (e.g., [M+Na]+ = 634.2609 for compound 5e in ) .

Biological Activity

Overview

tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate is a compound belonging to the carbamate class, characterized by its unique structural features including a tert-butyl group and a biphenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The synthesis of this compound typically involves several steps, including condensation, hydrolysis, and acylation reactions. The process often starts with diethyl acetamidomalonate and 4-substituted biphenyl as raw materials. Recent advancements have explored the use of flow microreactor systems to enhance the efficiency of the synthesis process .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The carbamate functional group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in studying enzyme kinetics and developing therapeutic agents .

Enzyme Interaction Studies

Research has indicated that this compound can modulate enzyme activity, making it useful in studies related to diseases such as Alzheimer's. Its ability to influence membrane-embedded proteases has been documented, highlighting its role in understanding catalytic cycles .

Case Studies

  • Alzheimer's Disease Research : The compound has been utilized to analyze enzyme-substrate interactions in the context of Alzheimer's disease. Studies have shown that it can inhibit specific proteases involved in amyloid-beta processing, which is crucial for understanding the pathophysiology of Alzheimer's .
  • Medicinal Chemistry Applications : In medicinal chemistry, the compound serves as a versatile intermediate for synthesizing new therapeutic agents. Its ability to undergo various chemical transformations allows for the development of novel drugs targeting different biochemical pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
tert-Butyl carbamateSimple carbamate structureUsed in synthesis of N-Boc-protected anilines
tert-Butyl N-(2-hydroxyethyl)carbamateHydroxyethyl groupEmployed in phosphatidyl ethanolamines synthesis
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamateCyclopropyl moietySynthesis of spirocyclopropanated analogs

The presence of the biphenyl moiety in this compound enhances its versatility, allowing for further functionalization and complex molecule synthesis .

Q & A

Basic: What are the common synthetic routes for tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate?

The synthesis typically involves multi-step reactions:

Biphenyl Coupling : Suzuki-Miyaura coupling to assemble the biphenyl core using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert atmospheres .

Hydroxymethyl Introduction : Oxidation of a methyl group (e.g., using KMnO₄ or RuO₄) or reduction of a carbonyl group (NaBH₄) to install the hydroxymethyl moiety.

Carbamate Formation : Reaction of the amine intermediate with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane (DCM) or THF, often with a base like DMAP or triethylamine to facilitate Boc protection .
Key Considerations : Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical due to byproducts from incomplete coupling or oxidation .

Basic: How is this compound characterized analytically in research settings?

Standard analytical workflows include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc protection (e.g., tert-butyl singlet at ~1.4 ppm; carbamate carbonyl at ~155 ppm) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ or [M+Na]⁺) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Validates molecular formula (C₂₀H₂₅NO₃) and rules out residual solvents .

Advanced: How can researchers resolve contradictions in reaction yields when varying coupling agents?

Yield discrepancies often arise from:

  • Catalyst Poisoning : Trace moisture or oxygen degrades palladium catalysts. Use rigorously dried solvents and Schlenk techniques .
  • Steric Hindrance : Bulky substituents on the biphenyl system reduce coupling efficiency. Switching to Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/XPhos) improves aryl-amine coupling .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Test alternatives like toluene/ethanol mixtures .

Advanced: What strategies stabilize the hydroxymethyl group during synthesis?

The hydroxymethyl group is prone to oxidation or elimination:

  • Protecting Groups : Temporarily convert –CH₂OH to –CH₂OTBS (tert-butyldimethylsilyl ether) or –CH₂OAc (acetyl ester) during reactive steps .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to minimize base-induced β-elimination .
  • Low-Temperature Reactions : Perform sensitive steps (e.g., oxidations) at 0–5°C to suppress degradation .

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Intermediate for Drug Candidates : Used in synthesizing protease inhibitors or kinase-targeting molecules due to its biphenyl scaffold and carbamate stability .
  • Enzyme Substrate/Inhibitor : The hydroxymethyl group mimics transition states in enzymatic hydrolysis studies (e.g., esterases, lipases) .
  • Prodrug Development : Boc-protected amines enable controlled release of active amines in vivo .

Advanced: How does stereochemistry at the hydroxymethyl position affect biological activity?

  • Chiral Synthesis : Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated) isolates enantiomers for activity comparisons .
  • Bioactivity Trends : (R)-enantiomers often show higher binding affinity to targets like G-protein-coupled receptors (GPCRs) due to spatial compatibility with hydrophobic pockets .
  • Metabolic Stability : (S)-enantiomers may undergo faster hepatic clearance, as observed in analogous carbamates .

Basic: What safety precautions are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders; monitor airborne concentrations with particle counters .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
    Note : Limited toxicological data necessitates treating the compound as potentially harmful .

Advanced: How can inconsistent bioactivity data across studies be addressed?

  • Purity Verification : Re-analyze batches via HPLC to exclude impurities (>99% purity required for reliable IC₅₀ assays) .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 PBS), temperature (37°C), and incubation times to reduce variability .
  • Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions confounding results .

Basic: Which solvents are optimal for reactions involving this compound?

  • Polar Aprotic Solvents : DMF or DCM for coupling reactions (enhanced solubility of aryl halides and catalysts) .
  • Protic Solvents for Deprotection : Methanol/water or TFA/DCM mixtures cleave the Boc group efficiently .
  • Avoid : Ethers (peroxide formation) or chlorinated solvents with strong bases (elimination risks) .

Advanced: What are the mechanistic insights into carbamate cleavage under acidic conditions?

  • Acid-Catalyzed Hydrolysis : Boc cleavage proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Rate constants (k) depend on acid strength (e.g., TFA > HCl) .
  • Side Reactions : Competing ester hydrolysis (of hydroxymethyl groups) occurs at pH < 2. Use buffered TFA (pH 1.5–2.5) to minimize this .
  • Kinetic Studies : Monitor reaction progress via in situ IR (disappearance of Boc carbonyl peak at ~1750 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate

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